molecular formula C8H13NO2S B2859762 (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1796948-10-1

(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2859762
CAS No.: 1796948-10-1
M. Wt: 187.26
InChI Key: LZMCWYGDVBHYQC-UHFFFAOYSA-N
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Description

(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes a methylsulfonyl group and an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of steps starting from readily available precursors. One common approach is the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key to successful industrial production is optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The methylsulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene apart from similar compounds is its specific substitution pattern and the presence of the methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-12(10,11)9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCWYGDVBHYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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